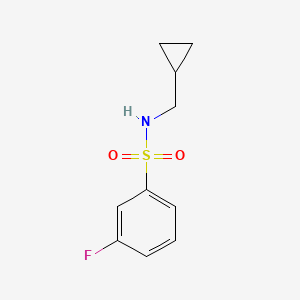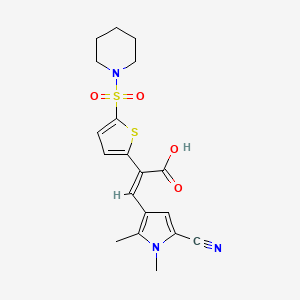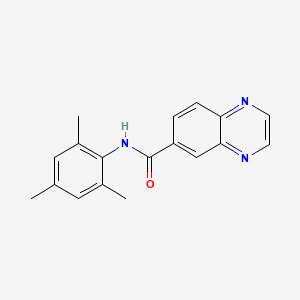
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of cystic fibrosis.
Mécanisme D'action
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide works by binding to a specific site on the this compound protein, known as the regulatory domain. This prevents the protein from opening and allowing chloride ions to pass through, effectively inhibiting its activity. This, in turn, leads to a reduction in the amount of mucus produced in the lungs and other organs.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit this compound activity in both in vitro and in vivo models. It has been shown to reduce mucus production in the lungs of mice with cystic fibrosis and improve lung function. Additionally, it has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential in cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is its specificity for this compound, which makes it a promising candidate for the treatment of cystic fibrosis. However, its relatively low potency and poor solubility can make it difficult to work with in lab experiments. Additionally, its mechanism of action may have unintended effects on other ion channels, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide. One area of focus is the development of more potent and soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Additionally, there is ongoing research into the potential use of this compound in combination with other drugs for the treatment of cystic fibrosis. Finally, there is interest in exploring the potential use of this compound inhibitors like this compound in other diseases where this compound dysfunction may play a role, such as chronic obstructive pulmonary disease and pancreatitis.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cystic fibrosis. Its specificity for this compound and anti-inflammatory effects make it an attractive candidate for further study. However, its low potency and poor solubility can make it challenging to work with in lab experiments. Future research should focus on developing more potent analogs of the compound and exploring its potential use in combination with other drugs for the treatment of cystic fibrosis and other diseases.
Méthodes De Synthèse
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylmethylamine. The resulting product is then purified through crystallization to obtain this compound.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential application in the treatment of cystic fibrosis. It works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the movement of salt and water in and out of cells. In patients with cystic fibrosis, this compound is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. By inhibiting this compound, this compound can help to reduce mucus buildup and improve lung function.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZVCNDUMKRNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-3-(2,6-dimethylmorpholino)sulfonyl-benzamide](/img/structure/B7469985.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)


![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)
